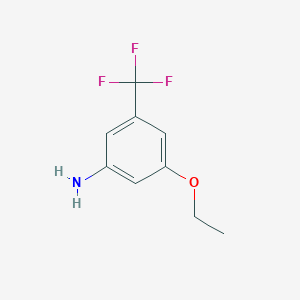

3-Ethoxy-5-(trifluoromethyl)aniline

Overview

Description

3-Ethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to an aniline ring

Mechanism of Action

Target of Action

A structurally similar compound, 3-methoxy-5-(trifluoromethyl)aniline, has been used in the synthesis of spleen tyrosine kinase inhibitors . Therefore, it’s possible that 3-Ethoxy-5-(trifluoromethyl)aniline may also interact with kinases or other proteins involved in signal transduction pathways.

Mode of Action

The trifluoromethyl group could potentially enhance the compound’s binding affinity and selectivity towards its targets .

Biochemical Pathways

If it acts as a kinase inhibitor like its methoxy analogue, it could potentially influence signal transduction pathways, including those involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The trifluoromethyl group could increase the compound’s metabolic stability, thereby prolonging its action .

Result of Action

If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability and interaction with its targets. The presence of other biomolecules could potentially affect the compound’s bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

3-Ethoxy-5-(trifluoromethyl)aniline serves as a versatile building block in organic chemistry. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways.

Key Applications in Organic Synthesis

- Intermediate in Pharmaceutical Synthesis : It is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. For example, it has been used as an intermediate for developing inhibitors of spleen tyrosine kinase (SYK), which plays a crucial role in immune response modulation .

- Precursor for Trifluoromethylated Compounds : The trifluoromethyl group is known for imparting unique properties to organic molecules, enhancing their bioactivity and stability. This compound can be transformed into other trifluoromethylated derivatives that are valuable in medicinal chemistry .

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound due to its potential therapeutic applications.

Pharmaceutical Development

- Drug Design : The compound's structure allows for modifications that can lead to new drug candidates with improved efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents .

- Biological Activity Studies : Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activity, making them attractive candidates for further investigation in drug development .

Material Science

In material science, this compound is explored for its role in developing advanced materials with specific properties.

Material Applications

- Polymer Chemistry : The compound can be used to synthesize polymers with tailored properties suitable for applications in coatings and adhesives. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance .

- Fluorinated Materials : Due to the presence of trifluoromethyl groups, materials derived from this compound may exhibit unique surface properties such as hydrophobicity and oleophobicity, making them suitable for applications in protective coatings .

Case Study 1: Development of SYK Inhibitors

In recent studies, researchers synthesized a series of SYK inhibitors using this compound as a starting material. These inhibitors demonstrated significant anti-inflammatory effects in preclinical models, highlighting the compound's potential in therapeutic applications targeting autoimmune diseases .

Case Study 2: Polymer Synthesis

Another study focused on incorporating this compound into a polymer matrix to enhance its mechanical properties and thermal stability. The resulting polymer exhibited improved performance characteristics compared to traditional materials, suggesting its viability for industrial applications .

Comparison with Similar Compounds

Similar Compounds

3-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

2-Fluoro-4-(trifluoromethyl)aniline: Contains a fluorine atom and a trifluoromethyl group attached to the aniline ring.

3,5-Bis(trifluoromethyl)phenyl isocyanate: Features two trifluoromethyl groups and an isocyanate functional group.

Uniqueness

3-Ethoxy-5-(trifluoromethyl)aniline is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the aniline ring

Biological Activity

3-Ethoxy-5-(trifluoromethyl)aniline is an organic compound with significant potential in biological applications, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula , characterized by an ethoxy group (-OCH₂CH₃) and a trifluoromethyl group (-CF₃) attached to an aniline ring. These functional groups enhance its chemical reactivity and biological interactions.

Target Interactions

This compound is hypothesized to act as a kinase inhibitor, similar to other trifluoromethyl-substituted compounds. The trifluoromethyl group may increase binding affinity and selectivity towards specific kinase targets, potentially influencing various signal transduction pathways involved in cell proliferation, differentiation, and survival.

Biochemical Pathways

If the compound functions as a kinase inhibitor, it could disrupt normal signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This mechanism is crucial for developing anti-cancer therapeutics.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that trifluoromethyl-containing compounds can inhibit tumor growth in various cancer models . The potential of this compound as an anticancer agent warrants further investigation.

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties. Trifluoromethyl-substituted anilines have been reported to exhibit antibacterial effects against gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The mechanism typically involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Synthesis and Evaluation

A study on the synthesis of N′-3-(trifluoromethyl)phenyl derivatives highlighted that modifications in the aniline structure significantly affect biological activity. The presence of the trifluoromethyl group was associated with enhanced binding affinities in receptor assays .

| Compound | Binding Affinity (Ki, nM) | Activity |

|---|---|---|

| This compound | TBD | Potential anticancer/antimicrobial |

| 4-Methyl derivative | 53 | High affinity |

| 6-Fluoro derivative | TBD | Lower affinity |

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that the trifluoromethyl group can enhance metabolic stability, prolonging the compound's action in biological systems . This property is essential for therapeutic efficacy.

Properties

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEACCJUEVBNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.